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Introduction
2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound

derived from biomass. Its structure, consisting of a furan ring substituted with a carboxylic acid

group, makes it a versatile platform molecule. First isolated in 1780 by Carl Wilhelm Scheel, it

is a key derivative of furfural, which is readily produced from C5 sugars found in lignocellulosic

biomass like bran, from which its name is derived.[1][2] The furan nucleus is a prominent

scaffold in a multitude of pharmacologically active compounds, and its derivatives have

garnered significant attention in medicinal chemistry for their broad spectrum of biological

activities.[3] These activities include antimicrobial, anti-inflammatory, anticancer, and

antidiabetic properties, making 2-furancarboxylic acid and its derivatives highly valuable in

drug discovery and development.[3][4]

Core Properties of 2-Furancarboxylic Acid
2-Furoic acid is a white crystalline solid with a distinct sweet, earthy odor. It is used as a

flavoring agent and preservative in the food industry. Its physical and chemical properties are

summarized below.

Table 1: Physicochemical Properties of 2-Furancarboxylic Acid
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Property Value Reference(s)

Molecular Formula C5H4O3

Molar Mass 112.08 g/mol

Appearance
White to beige crystalline

powder

Melting Point 128-133.5 °C

Boiling Point 230-232 °C

Solubility in Water 27.1 g/L

Acidity (pKa) 3.12 at 25 °C

CAS Number 88-14-2

Synthesis and Derivatization
The synthesis of 2-furancarboxylic acid and its subsequent derivatization are crucial for

accessing a wide range of functional molecules for various applications.

Synthesis of 2-Furancarboxylic Acid
The primary industrial route for producing 2-furancarboxylic acid is the Cannizzaro reaction of

furfural in an aqueous sodium hydroxide solution. This disproportionation reaction yields 2-
furancarboxylic acid and furfuryl alcohol in a 1:1 molar ratio. While this method is

economically viable due to the commercial value of both products, it has an atom economy of

only 50%.

Greener, more sustainable methods are actively being explored. These include the selective

oxidation of furfural using molecular oxygen over heterogeneous catalysts (e.g., gold-based

catalysts) in water, which can achieve yields as high as 95%. Biocatalytic approaches using

microorganisms also present a promising alternative.

Key Derivatization Reactions
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The 2-furancarboxylic acid scaffold can be readily modified at both the carboxylic acid group

and the furan ring, allowing for the synthesis of a diverse library of derivatives.

Esterification and Amidation: The carboxylic acid group is a prime site for modifications like

esterification and amidation, which are fundamental steps in the synthesis of many active

pharmaceutical ingredients (APIs).

Halogenation: The furan ring can undergo electrophilic substitution, such as bromination, to

introduce a halogen atom, typically at the 5-position. 5-bromo-2-furoic acid is a key

intermediate for further functionalization.

Carbonylation: Palladium-catalyzed carbonylation of intermediates like ethyl 5-bromo-furan-

2-carboxylate is a critical step in synthesizing 2,5-furandicarboxylic acid (FDCA), a bio-based

alternative to terephthalic acid used in polymer production.

Carboxylation: Direct carboxylation of 2-furancarboxylic acid using carbon dioxide (CO2) or

formates offers a more direct route to FDCA.

The synthetic pathway from biomass-derived furfural to the valuable polymer precursor FDCA

is a key example of the chemical utility of 2-furancarboxylic acid.

Furfural
(from Biomass)

2-Furancarboxylic Acid
(2-Furoic Acid)

 Oxidation

5-Bromo-2-furancarboxylic
Acid

 Bromination

2,5-Furandicarboxylic
Acid (FDCA)

 Direct Carboxylation
(with CO2)

 Carbonylation
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Synthesis pathway from Furfural to FDCA.

Pharmacological Properties and Applications
Derivatives of 2-furancarboxylic acid exhibit a remarkable range of pharmacological activities,

positioning this scaffold as a privileged structure in drug discovery.

Antimicrobial Activity
Numerous 2-furancarboxylic acid derivatives have demonstrated potent antibacterial and

antifungal properties. For example, nitrofuran antibiotics like nitrofurantoin are crucial in treating

urinary tract infections. The furan ring is a key component in the synthesis of various

antibiotics, including ceftiofur and faropenem.

Table 2: Antimicrobial Activity of 2-Furancarboxylic Acid Derivatives

Derivative
Class

Organism(s) Activity Metric Value Reference(s)

Carbamothioyl-

furan-2-

carboxamides

S. aureus MIC 270 µg/mL

Carbamothioyl-

furan-2-

carboxamides

E. coli MIC 300 µg/mL

Benzofuran

derivatives

P. italicum, C.

musae
MIC 12.5-25 µg/mL

Anti-inflammatory and Anti-ulcer Activity
Certain furan derivatives are effective in reducing inflammation. Some benzofuran derivatives

have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated

macrophages, a key inflammatory mediator. Mometasone furoate is a potent anti-inflammatory

corticosteroid where the furoate moiety enhances tissue penetration and metabolic stability.

Additionally, ranitidine, which contains a furan ring, is a well-known anti-ulcer agent.
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Table 3: Anti-inflammatory Activity of Furan Derivatives

Compound Assay IC50 Value (µM) Reference(s)

Benzofuran derivative

1

NO inhibition in RAW

264.7 cells
17.3

Benzofuran derivative

3

NO inhibition in RAW

264.7 cells
16.5

Anticancer Activity
The furan scaffold is present in several compounds with cytotoxic activity against various

cancer cell lines. Novel furan-based derivatives have been synthesized and shown to inhibit

tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in breast

cancer cells.

Table 4: Anticancer Activity of 2-Furancarboxylic Acid Derivatives

Derivative Cell Line Activity Metric Value (µM) Reference(s)

Furan-based

derivative 4

MCF-7 (Breast

Cancer)
IC50 4.06

Furan-based

derivative 7

MCF-7 (Breast

Cancer)
IC50 2.96

Silver(I) furan-2-

carboxylate

Jurkat

(Leukemia)
IC50 8.00

Carbamothioyl-

furan-2-

carboxamide 4d

HepG2 (Liver

Cancer)

% Cell Viability at

20 µg/mL
33.29%

Antidiabetic Activity
Phenotypic screening has identified 2-furancarboxylic acid derivatives as potent inhibitors of

gluconeogenesis, a key pathway in the development of hyperglycemia in type 2 diabetes

mellitus (T2DM). A lead compound, 10v, was discovered through structure-activity relationship
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(SAR) studies and demonstrated improved anti-gluconeogenesis potency and the ability to

significantly reduce blood glucose levels in vivo.

Other Therapeutic Applications
The versatility of the 2-furoic acid scaffold extends to other therapeutic areas:

Antiparasitic Agents: Diloxanide furoate is used to treat intestinal infections.

Cardiovascular Drugs: Derivatives are used to manufacture alpha-1 blockers like prazosin

for treating hypertension.

Diuretics: Compounds such as 4-Chloro-2-[(furan-2-ylmethyl)amino] sulfamoyl benzoic acid

have shown diuretic activity.

Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of novel compounds.

Below are representative protocols for the synthesis of a key intermediate and for a common

biological screening assay.

Synthesis of 5-Bromofuran-2-carboxylic Acid
This protocol describes the bromination of 2-furancarboxylic acid, a common step in creating

versatile intermediates for further synthesis.

Materials:

2-Furancarboxylic acid (furan-2-carboxylic acid)

Carbon tetrachloride (CCl4)

Glacial acetic acid

Bromine

50 mL three-necked flask

Rotary evaporator
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Deionized water

Procedure:

Add 2-furancarboxylic acid (2.5 g, 22.3 mmol), CCl4 (20 mL), and glacial acetic acid (2 mL)

to a 50 mL three-necked flask.

Add bromine (2.4 mL, 40 mmol) dropwise to the flask at room temperature in three portions

over 6 hours.

Warm the reaction mixture and stir at 60 °C for 24 hours.

Remove the solvent by rotary evaporation to yield a pale yellow solid.

Wash the crude product with hot deionized water to obtain 5-bromofuroic acid as an off-white

solid (yield: 3.46 g, 86%).

In Vitro Antimicrobial Susceptibility Testing (Broth
Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration

(MIC) of a compound against bacterial strains.

Materials:

Test compounds (e.g., carbamothioyl-furan-2-carboxamide derivatives)

Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to

achieve a range of concentrations.

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard

(approximately 1.5 x 10^8 CFU/mL).

Dilute the bacterial suspension in MHB and add it to each well, resulting in a final

concentration of approximately 5 x 10^5 CFU/mL.

Include positive controls (broth with bacteria, no compound) and negative controls (broth

only).

Incubate the plates at 37 °C for 18-24 hours.

Determine the MIC by visual inspection for the lowest concentration of the compound that

completely inhibits visible bacterial growth. This can be confirmed by measuring the optical

density (OD) at 600 nm.

Workflows and Signaling Pathways
Visualizing complex processes is crucial for understanding experimental design and

mechanisms of action.

Phenotypic Drug Discovery Workflow
Phenotypic screening is a powerful strategy for discovering drugs for complex diseases like

T2DM, as it identifies compounds based on their effect on a cellular or organismal phenotype

without prior knowledge of the specific molecular target.
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Phenotypic screening workflow for antidiabetic drug discovery.
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Potential Mechanism of Action: Anti-inflammatory
Signaling
Furan derivatives have been shown to exert anti-inflammatory effects by modulating key

signaling pathways, such as the MAPK pathway, which leads to the inhibition of inflammatory

mediators like NO and COX-2.

LPS (Inflammatory Stimulus)

MAPK Pathway
(JNK, p38, ERK)

Furan Derivative

iNOS Gene Expression COX-2 Gene Expression

Nitric Oxide (NO)
Production

Prostaglandin E2 (PGE2)
Production

Inflammation

Click to download full resolution via product page

Inhibition of inflammatory signaling by furan derivatives.

Conclusion
2-Furancarboxylic acid, a readily accessible biomass-derived platform chemical, serves as a

foundational scaffold for a diverse array of derivatives with significant applications in drug

development and materials science. Its derivatives have demonstrated a wide spectrum of

pharmacological activities, including potent antimicrobial, anti-inflammatory, anticancer, and

antidiabetic effects. The ease of chemical modification of the furan ring and the carboxylic acid
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moiety allows for extensive structure-activity relationship studies, leading to the optimization of

lead compounds with improved efficacy and safety profiles. The continued exploration of 2-
furancarboxylic acid derivatives, coupled with modern drug discovery strategies like

phenotypic screening, holds immense promise for the development of novel therapeutics to

address a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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